molecular formula C16H9ClN6O B2989629 7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900270-47-5

7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2989629
CAS RN: 900270-47-5
M. Wt: 336.74
InChI Key: SCTWJUJOAKJBMF-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H9ClN6O and its molecular weight is 336.74. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

  • A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones could be obtained through reactions involving similar compounds, showcasing their role in heterocyclic synthesis. These compounds have been tested for antimicrobial activity, indicating their potential in developing new antimicrobial agents (El-Agrody et al., 2001).

Synthesis of Purine Analogues

  • Research on the synthesis of novel derivatives of various fused heterocyclic ring systems, including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, has utilized compounds incorporating the furan nucleus. These compounds are purine analogues and highlight the versatility of similar compounds in synthesizing heterocyclic compounds with potential biological activities (Mostafa & Nada, 2015).

Anticancer Activity

  • Several pyrimidines and related condensed ring systems, including furo-, thieno-, and pyrrolo[2,3-d]pyrimidines, have been synthesized from known intermediates, showing weak antitumor activity in vitro. This underscores the potential of compounds within this family for applications in cancer research (Badawey, 1996).

Synthesis Strategies

  • A new strategy for the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines involves oxidative cyclization and Dimroth rearrangement, offering insight into novel synthetic pathways for researchers working with similar compounds (Shawali et al., 2008).

properties

IUPAC Name

10-(2-chlorophenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN6O/c17-11-4-1-2-5-12(11)23-15-10(8-19-23)16-20-14(13-6-3-7-24-13)21-22(16)9-18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTWJUJOAKJBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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